2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline
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Overview
Description
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline is an organic compound with the molecular formula C19H24N2. It is a derivative of aniline, characterized by the presence of diethyl groups at the 2 and 6 positions and a dimethylamino group at the 4 position of the benzylidene moiety. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline typically involves the condensation reaction between 2,6-diethylaniline and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are substituted benzylidene derivatives.
Scientific Research Applications
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-nitroaniline
- 2-Methoxy-N-[4-(dimethylamino)benzylidene]aniline
Uniqueness
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline is unique due to the presence of diethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
56133-46-1 |
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Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(2,6-diethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-5-16-8-7-9-17(6-2)19(16)20-14-15-10-12-18(13-11-15)21(3)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
JOCGSZSAPXMUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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